Guanidine, N-nitro-N-nitroso-
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Overview
Description
Preparation Methods
The synthesis of guanidine, N-nitro-N-nitroso- typically involves the nitration of guanidine derivatives. One common method is the reaction of dicyandiamide with ammonium nitrate to produce guanidinium nitrate, which is then nitrated using concentrated sulfuric acid at low temperatures . This method is widely used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
Guanidine, N-nitro-N-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in the presence of strong acids and bases. Common reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Guanidine, N-nitro-N-nitroso- has numerous applications in scientific research. It is widely used as a mutagen in genetic studies to induce mutations in bacterial cells, which helps in understanding the mechanisms of mutagenesis and DNA repair . Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to modify biological molecules .
Mechanism of Action
The mechanism of action of guanidine, N-nitro-N-nitroso- involves the formation of reactive intermediates that interact with cellular macromolecules, particularly DNA. This interaction leads to the formation of DNA adducts, which can cause mutations and other genetic alterations . The compound’s mutagenic effects are primarily due to its ability to alkylate DNA bases, leading to errors during DNA replication .
Comparison with Similar Compounds
Guanidine, N-nitro-N-nitroso- is similar to other nitroso compounds, such as N-methyl-N-nitroso-N-nitroguanidine and N-nitrosourea. it is unique in its specific reactivity and the types of DNA damage it induces . Other similar compounds include dimethylnitrosamine and ethylnitrosourea, which also have mutagenic and carcinogenic properties but differ in their chemical structures and reactivity .
Properties
CAS No. |
34225-54-2 |
---|---|
Molecular Formula |
CH3N5O3 |
Molecular Weight |
133.07 g/mol |
IUPAC Name |
1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/CH3N5O3/c2-1(3)5(4-7)6(8)9/h(H3,2,3) |
InChI Key |
HMVYERAUBSAVAX-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N(N=O)[N+](=O)[O-] |
Origin of Product |
United States |
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